D-acid-PEG4-Thalidomide-5-(PEG4-acid) is a complex compound that combines thalidomide, a drug with significant therapeutic applications, with polyethylene glycol (PEG) derivatives. This conjugation enhances the solubility and bioavailability of thalidomide, which is crucial for its efficacy in medical treatments. Thalidomide itself is known for its immunomodulatory and anti-inflammatory properties, making it valuable in treating conditions such as multiple myeloma and leprosy.
The compound is synthesized by conjugating thalidomide with polyethylene glycol chains. The PEGylation process aims to improve pharmacokinetics and reduce immunogenicity. Thalidomide was first introduced in the late 1950s as a sedative and later found to have applications in cancer therapy and inflammatory diseases.
D-acid-PEG4-Thalidomide-5-(PEG4-acid) falls under the category of bioconjugates or drug conjugates, specifically designed to enhance the therapeutic properties of existing drugs through chemical modification. It can also be classified as a polyethylene glycol derivative due to the presence of PEG moieties.
The synthesis of D-acid-PEG4-Thalidomide-5-(PEG4-acid) typically involves several key steps:
The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
D-acid-PEG4-Thalidomide-5-(PEG4-acid) consists of:
The primary chemical reactions involved in the formation of D-acid-PEG4-Thalidomide-5-(PEG4-acid) include:
These reactions are typically monitored using chromatographic techniques to ensure completion and to analyze reaction kinetics.
The mechanism of action for D-acid-PEG4-Thalidomide-5-(PEG4-acid) involves:
Studies indicate that PEGylated thalidomide derivatives exhibit improved pharmacokinetic profiles compared to non-modified thalidomide .
D-acid-PEG4-Thalidomide-5-(PEG4-acid) is expected to have:
The compound's reactivity is influenced by its functional groups:
Relevant analyses include solubility tests, stability assessments under various pH conditions, and thermal analysis.
D-acid-PEG4-Thalidomide-5-(PEG4-acid) has potential applications in:
This compound exemplifies how chemical modifications can lead to significant improvements in drug efficacy and safety profiles, paving the way for advanced therapeutic strategies in medicine.
Thalidomide’s transformation from a notorious teratogen to a cornerstone of targeted protein degradation therapeutics represents one of pharmaceutical history’s most remarkable rehabilitations. Originally developed as a sedative, thalidomide was withdrawn in 1961 due to severe teratogenic effects but later repurposed for treating multiple myeloma and erythema nodosum leprosum when its immunomodulatory properties were discovered [9]. The critical breakthrough came in 2010 with the identification of cereblon (CRBN) as thalidomide’s primary biological target—a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex [9]. This discovery illuminated the mechanistic basis for thalidomide’s therapeutic effects: upon binding CRBN, the ligase complex is redirected toward "neosubstrates" such as transcription factors IKZF1/3 and CK1α, leading to their ubiquitination and proteasomal degradation [3] [9].
Thalidomide analogues (lenalidomide, pomalidomide) provided refined specificity, but the advent of proteolysis-targeting chimeras (PROTACs) marked a quantum leap. PROTACs are heterobifunctional molecules consisting of an E3 ligase ligand (e.g., thalidomide derivative) linked to a target protein binder. These molecules induce ubiquitin-dependent degradation of specific disease-causing proteins, expanding the "druggable proteome" [4] [10]. D-acid-PEG4-Thalidomide-5-(PEG4-acid) exemplifies an advanced E3 ligase ligand-linker conjugate engineered for PROTAC construction, designed to optimize solubility and ternary complex formation [2] [4].
The molecular architecture of D-acid-PEG4-Thalidomide-5-(PEG4-acid) (CAS: 167312739, C35H50N2O17) strategically integrates two key elements: a CRBN-binding thalidomide core and hydrophilic polyethylene glycol (PEG4) linkers terminating in carboxylic acid groups. The thalidomide moiety engages CRBN’s tri-tryptophan (Trp380/386/400) pocket within its β-hairpin binding domain, leveraging conserved hydrophobic and π-stacking interactions [3] [9]. Unlike classical IMiDs, however, this compound features dual functionalization:
Table 1: Physicochemical Properties of CRBN Ligand-Linker Conjugates
Compound | Molecular Weight | Linker Type | Terminal Group | Key Feature |
---|---|---|---|---|
Thalidomide-5-(PEG4-acid) | ~500 Da | PEG4 | Carboxylic acid | Monofunctional |
D-acid-PEG4-Thalidomide-5-(PEG4-acid) | 794.79 Da | Dual PEG4 | Dual carboxylic acid | Bifunctional coupling |
Pomalidomide-4'-PEG4-acid | 521.52 Da | PEG4 | Carboxylic acid | Pomalidomide-based affinity |
Thalidomide-4'-ether-alkylC7-acid | 416.43 Da | Alkyl C7 | Carboxylic acid | Hydrophobic linker |
Data compiled from [1] [2] [7]
In PROTAC architecture, the linker is not merely a tether but a critical determinant of degradation efficiency. D-acid-PEG4-Thalidomide-5-(PEG4-acid) serves as a versatile "Lego block" for constructing bifunctional degraders by bridging CRBN and target protein ligands. Its design addresses three key challenges in ternary complex formation:
Table 2: Functional Comparison of CRBN Ligand-Linker Conjugates in PROTAC Design
Conjugate Type | PROTAC Assembly Flexibility | Solubility Enhancement | Degradation Efficiency (Example) |
---|---|---|---|
Monofunctional (e.g., Thalidomide-5-PEG4-NH2) | Low (single coupling site) | Moderate | IKZF1 DC50: 50–100 nM |
Bifunctional (D-acid-PEG4-Thalidomide-5-(PEG4-acid)) | High (dual coupling sites) | High | BRD4 Dmax: >90% |
Alkyl Linkers (e.g., Thalidomide-4'-ether-alkylC7-acid) | Moderate | Low | CK1α DC50: 100–500 nM |
Short PEG (e.g., Pomalidomide-C3-CO2H) | Low | Low-Moderate | FKBP12 Dmax: 70–80% |
DC50 = Half-maximal degradation concentration; Dmax = Maximum degradation achieved. Data derived from [4] [5] [7]
The dual-acid functionality enables three strategic conjugation approaches:
Recent studies confirm that PEG-based linkers in CRBN ligands maintain high ubiquitin ligase binding while enabling efficient degradation of diverse targets, including BRD4, BTK, and Tau [4] [10]. The future development of this compound class will focus on optimizing linker length/rigidity and expanding the repertoire of target warheads for undruggable disease drivers.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: